3-(p-Methoxyphenoxy)-2-methyl-1,2-propanediol
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Overview
Description
3-(p-Methoxyphenoxy)-2-methyl-1,2-propanediol is an organic compound with the molecular formula C10H14O4 It is characterized by the presence of a methoxyphenoxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Methoxyphenoxy)-2-methyl-1,2-propanediol typically involves the reaction of p-methoxyphenol with epichlorohydrin, followed by a ring-opening reaction with methanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(p-Methoxyphenoxy)-2-methyl-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(p-Methoxyphenoxy)-2-methyl-1,2-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(p-Methoxyphenoxy)-2-methyl-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Methoxyphenoxy)propanoic acid
- 3-(4-Methoxyphenyl)propionic acid
- 2-Methoxyphenol
- 3-Methoxyphenol
- 4-Methoxyphenol
Uniqueness
3-(p-Methoxyphenoxy)-2-methyl-1,2-propanediol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenoxy group and propanediol backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
64049-43-0 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-11(13,7-12)8-15-10-5-3-9(14-2)4-6-10/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
WZKXTRAAYUOPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(COC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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